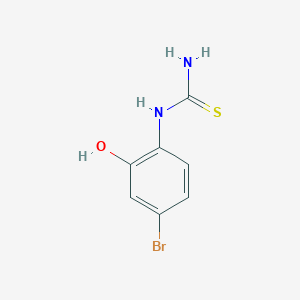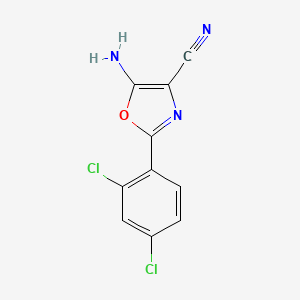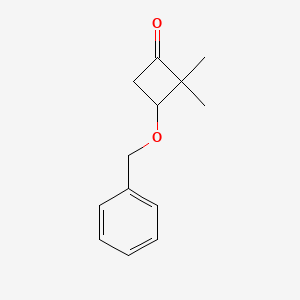
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one”, related compounds have been synthesized through various methods. For instance, protodeboronation of alkyl boronic esters has been reported . Additionally, benzylic oxidations and reductions are common reactions involving benzylic compounds .
Chemical Reactions Analysis
Benzylic compounds are known to undergo various reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Protodeboronation of alkyl boronic esters has also been reported .
Aplicaciones Científicas De Investigación
Redox Systems and Synthesis Methods
One area of research involves exploring multistep redox systems, where compounds like "3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one" are synthesized as part of studying 1,3-dimethylidenecyclobutanes and their properties. These studies offer insights into potential applications in designing complex organic synthesis processes and understanding molecular properties related to redox reactions (Freund & Hünig, 1987).
Photodimerization in Solution and Solid State
Research has also focused on the photodimerization of related cyclobutane derivatives in both solution and the solid state. These studies are crucial for understanding the behavior of such compounds under different conditions, which has implications for their use in photochemical reactions and the development of new materials (Uemura et al., 2018).
Exploration of Benzocyclobutenylidenes
Another interesting area of research is the exploration of benzocyclobutenylidenes, aiming to understand their stability, formation, and potential as intermediates in organic synthesis. Such research contributes to the broader field of synthetic organic chemistry, providing valuable knowledge for the synthesis of novel compounds (Nicolaides et al., 2001).
Cycloaddition Reactions
Studies on cycloaddition reactions, particularly involving flavin derivatives and visible light photocatalysis, represent another application area. These findings are significant for developing new photocatalytic methods that could be applied in various chemical syntheses and materials science projects (Mojr et al., 2015).
Bioremediation Monitoring
Finally, the development of specific primers for monitoring bioremediation through the detection of certain enzyme genes highlights an environmental application. This research underlines the importance of chemical compounds in environmental science, particularly in the identification and quantification of biodegradation pathways (Mesarch et al., 2000).
Propiedades
IUPAC Name |
2,2-dimethyl-3-phenylmethoxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYCKJLAKYHLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


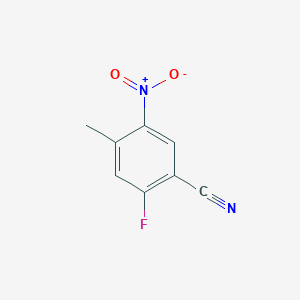
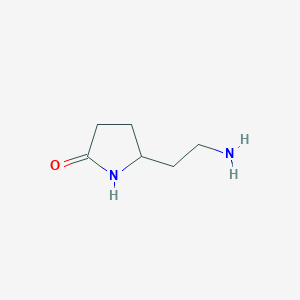

![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)
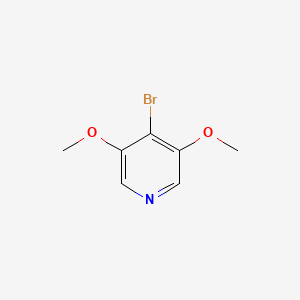
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)

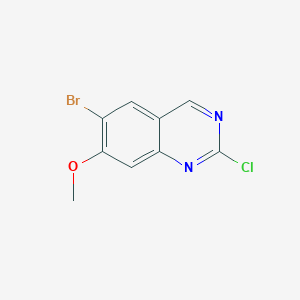
![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)
![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)
